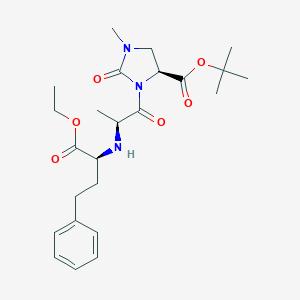

Imidapril tert-Butyl Ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of Imidapril tert-Butyl Ester involves multiple steps, including cyclization, esterification, methylation, and de-protection reactions. Key intermediate compounds such as N-benzyloxycarbonyl-L-asparagine undergo these processes to yield the target compound with a total yield of about 26%, based on the initial reagent (Zhang Wei-jie & W. Ping, 2011).

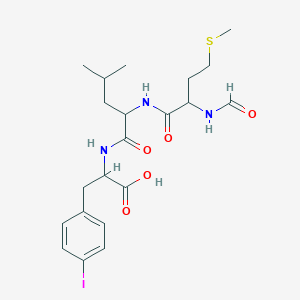

Molecular Structure Analysis

The molecular structure of Imidapril tert-Butyl Ester, like its analogs, features specific sterically demanding groups that influence its synthesis and chemical behavior. Studies involving similar tert-butyl esters of various compounds reveal the impact of substituents on the spectroscopic characteristics and conformations, supported by experimental and theoretical quantum chemical calculations (D. Tasheva & S. Zareva, 2011).

Chemical Reactions and Properties

Imidapril tert-Butyl Ester is involved in reactions that highlight its utility in synthesizing ACE inhibitors. Its reactivity under various conditions, such as with N-alkylation processes, has been pivotal in developing diastereoselectively synthesized compounds with significant pharmacological activity (H. Kubota et al., 1991).

Aplicaciones Científicas De Investigación

1. Metal Ion Removal from Aqueous Solutions

Imidazolium salts with appended aminodiacetic acid moieties as di-tert-butyl esters have been synthesized for the removal of metal ions like Cu(II), Ni(II), and Co(II) from aqueous solutions. These ionic liquids enable the formation of metal chelates with adjustable hydrophobicity and solubility properties, potentially useful in environmental and industrial applications (Harjani et al., 2008).

2. Study of Human Carboxylesterase 1 Kinetics

Research on esterified drugs like imidapril, which are hydrolyzed by carboxylesterase 1 (CES1), highlights species and tissue differences in the kinetics of this process. This study aids in understanding interindividual variability and could inform the development of oral prodrugs (Takahashi et al., 2008).

3. Impact of Organophosphate Ester Flame Retardants on Pharmacotherapy

Organophosphate ester flame retardants and plasticizers can affect the activity of human liver carboxylesterase, which is critical for the activation of drugs like imidapril. This research suggests that exposure to these substances may impact the effectiveness of pharmacotherapy (Phillips & Stapleton, 2019).

4. Flow Microreactors for Synthesis of Tertiary Butyl Esters

The use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds represents a more efficient, versatile, and sustainable method compared to traditional batch processes. This could have implications in synthetic organic chemistry (Degennaro et al., 2016).

5. Synthesis of Imidapril Hydrochloride

Research on the synthesis of imidapril hydrochloride, involving steps like cyclization, esterification, and methylation, contributes to the understanding of the chemical processes involved in the production of this compound (Zhang Wei-jie & W. Ping, 2011).

6. Allosteric Kinetics of Human Carboxylesterase 1

This study focuses on the allosteric kinetics of human carboxylesterase 1, providing insights into the enzymatic hydrolysis of imidapril, an ACE-inhibitor prodrug. Understanding these kinetics is crucial for optimizing drug design and efficacy (Geshi et al., 2005).

Safety And Hazards

Direcciones Futuras

Recent advances in the transesterification of β-keto esters, which is relevant to the formation of tert-butyl esters, have led to the development of a variety of different approaches . This includes methodologies with minimal environmental impact . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, suggests potential future directions for research involving Imidapril tert-Butyl Ester .

Propiedades

IUPAC Name |

tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O6/c1-7-32-21(29)18(14-13-17-11-9-8-10-12-17)25-16(2)20(28)27-19(15-26(6)23(27)31)22(30)33-24(3,4)5/h8-12,16,18-19,25H,7,13-15H2,1-6H3/t16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKNKZKPFFKEV-WDSOQIARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564208 | |

| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidapril tert-Butyl Ester | |

CAS RN |

89371-38-0 | |

| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)

![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)

![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)